molecular formula C9H12O B15281690 (S)-(1-Methoxyethyl)benzene

(S)-(1-Methoxyethyl)benzene

Cat. No.: B15281690
M. Wt: 136.19 g/mol
InChI Key: PLKSMSKTENNPEJ-QMMMGPOBSA-N
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Description

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-Phenylethanol methyl ether, is an organic compound with the molecular formula C9H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a benzene ring substituted with a methoxyethyl group, making it an important intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Methoxyethyl)benzene can be synthesized through several methods:

    Reduction of (S)-1-Phenylethanol: One common method involves the reduction of (S)-1-Phenylethanol using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of (S)-1-Phenylethanol in the presence of a methanol solvent. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-1-Phenylacetaldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of this compound can yield (S)-1-Phenylethanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: (S)-1-Phenylacetaldehyde

    Reduction: (S)-1-Phenylethanol

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-(1-Methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

    Biology: It serves as a chiral building block in the synthesis of biologically active compounds.

    Medicine: The compound is used in the development of drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.

    Receptor Binding: In medicinal chemistry, it may interact with specific receptors, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-Methoxyethyl)benzene: The enantiomer of (S)-(1-Methoxyethyl)benzene, differing in its spatial configuration.

    (S)-1-Phenylethanol: The alcohol counterpart, which can be converted to this compound.

    Methylbenzene (Toluene): A simpler aromatic compound with a methyl group instead of a methoxyethyl group.

Uniqueness

This compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

[(1S)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1

InChI Key

PLKSMSKTENNPEJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC

Canonical SMILES

CC(C1=CC=CC=C1)OC

Origin of Product

United States

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